molecular formula C7H13N3O2 B14589030 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine CAS No. 61532-75-0

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine

Cat. No.: B14589030
CAS No.: 61532-75-0
M. Wt: 171.20 g/mol
InChI Key: ZSQBQOQXDUYSEV-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine: is a chemical compound with a unique structure that includes a nitromethylidene group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine typically involves the reaction of an imidazolidine derivative with a nitromethylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylidene group can lead to the formation of amine derivatives.

    Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazolidine ring can also interact with various molecular targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine
  • 5-Ethyl-5-(propan-2-yl)imidazolidine-2,4-dione
  • Propan-2-amine

Uniqueness

This compound is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

61532-75-0

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-(nitromethylidene)-1-propan-2-ylimidazolidine

InChI

InChI=1S/C7H13N3O2/c1-6(2)9-4-3-8-7(9)5-10(11)12/h5-6,8H,3-4H2,1-2H3

InChI Key

ZSQBQOQXDUYSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC1=C[N+](=O)[O-]

Origin of Product

United States

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